molecular formula C12H15ClN2O3 B1406580 Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate CAS No. 1631735-27-7

Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate

Cat. No. B1406580
CAS RN: 1631735-27-7
M. Wt: 270.71 g/mol
InChI Key: JRXAEOUYAZRQFK-UHFFFAOYSA-N
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Description

The compound “Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate” is a complex organic molecule. It contains a methyl ester group, an acetamide group, and a 5-amino-2-chlorophenyl group . These functional groups suggest that the compound could participate in a variety of chemical reactions, particularly those involving nucleophilic substitution or condensation .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl precursor. The amino and chloro groups could be introduced through substitution reactions . The acetamido group might be introduced through a reaction with acetic anhydride or acetyl chloride . The final step would likely involve esterification with methanol .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl ring, the acetamido group, and the ester group. The relative positions of these groups within the molecule would significantly influence its chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amino group could participate in condensation reactions to form amides or peptides . The ester group could undergo hydrolysis, particularly under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and ester groups would likely make the compound somewhat soluble in polar solvents . The compound’s melting and boiling points would depend on the strength of the intermolecular forces, which in turn would be influenced by factors such as molecular size and polarity .

Scientific Research Applications

1. Synthesis of Heterocyclic Systems

Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate and related compounds have been used in the synthesis of various heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-ones, and 1-benzopyran-2-ones. These compounds are valuable in the creation of complex chemical structures with potential biological activities (Selič, Grdadolnik, & Stanovnik, 1997).

2. Antimicrobial Agents

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against various pathogenic bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

3. Anticancer Activity

Some derivatives of this compound have been investigated for their potential anticancer activity. Notably, certain synthesized compounds have shown selective inhibition of colon cancer cell proliferation, indicating their possible application in cancer therapy (Rayes, Aboelmagd, Gomaa, Fathalla, Ali, Pottoo, & Khan, 2020).

4. Synthesis of Novel Heterocyclic Compounds

This compound has also been used as a starting material for synthesizing novel heterocyclic compounds with potential bioactive properties, including lipase and α-glucosidase inhibition, which could be significant in developing treatments for metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with enzymes or receptors in the body, with the nature of these interactions determined by its molecular structure .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to make definitive statements .

Future Directions

The potential applications and future directions for research would depend on the properties of the compound. If it exhibits interesting reactivity or biological activity, it could be a subject of further study .

properties

IUPAC Name

methyl 2-acetamido-3-(5-amino-2-chlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-7(16)15-11(12(17)18-2)6-8-5-9(14)3-4-10(8)13/h3-5,11H,6,14H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXAEOUYAZRQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=C(C=CC(=C1)N)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate
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Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate
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Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate

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